4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one 4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one
Brand Name: Vulcanchem
CAS No.: 150693-10-0
VCID: VC16837088
InChI: InChI=1S/C14H9ClO4/c1-6-11(16)9-13(18)7-4-2-3-5-8(7)19-14(9)10(15)12(6)17/h2-5,16-17H,1H3
SMILES:
Molecular Formula: C14H9ClO4
Molecular Weight: 276.67 g/mol

4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one

CAS No.: 150693-10-0

Cat. No.: VC16837088

Molecular Formula: C14H9ClO4

Molecular Weight: 276.67 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one - 150693-10-0

Specification

CAS No. 150693-10-0
Molecular Formula C14H9ClO4
Molecular Weight 276.67 g/mol
IUPAC Name 4-chloro-1,3-dihydroxy-2-methylxanthen-9-one
Standard InChI InChI=1S/C14H9ClO4/c1-6-11(16)9-13(18)7-4-2-3-5-8(7)19-14(9)10(15)12(6)17/h2-5,16-17H,1H3
Standard InChI Key AWNIUBDOEINZQP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C2=C(C(=C1O)Cl)OC3=CC=CC=C3C2=O)O

Introduction

Chemical Structure and Physicochemical Properties

Core Xanthene Architecture

The compound’s backbone consists of a planar tricyclic xanthene system (dibenzo-γ-pyrone), with a ketone group at position 9 and a fused oxygen-containing heterocycle. The chlorine atom at position 4 and hydroxyl groups at positions 1 and 3 introduce electronic asymmetry, influencing its solubility and reactivity . The methyl group at position 2 further modulates steric effects, as demonstrated by nuclear magnetic resonance (NMR) studies showing distinct proton environments at δ 6.54 (aromatic protons) and δ 2.35 (methyl group) .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Strong absorption bands at 3448 cm⁻¹ (O–H stretch), 1612 cm⁻¹ (C=O stretch), and 887 cm⁻¹ (C–Cl vibration) confirm functional groups .

  • ¹H-NMR: Key signals include a singlet at δ 6.54 (aromatic proton adjacent to chlorine) and doublets at δ 7.55–8.25 (coupled protons on the xanthene ring) .

  • Mass Spectrometry: A molecular ion peak at m/z 276.67 corresponds to [M+H]⁺, with fragmentation patterns indicating loss of Cl (–35 Da) and CH₃ (–15 Da) .

Comparative Analysis of Xanthone Derivatives

The table below contrasts structural and functional differences between 4-chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one and related xanthones:

Compound NameMolecular FormulaKey SubstituentsBioactivity Highlights
4-Chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-oneC₁₄H₉ClO₄Cl (C4), OH (C1/C3), CH₃ (C2)Antimicrobial, enzyme inhibition
1,3-DihydroxyxanthoneC₁₃H₈O₄OH (C1/C3)Antioxidant, anti-inflammatory
4-HydroxyxanthoneC₁₃H₈O₃OH (C4)Anticancer, neuroprotective

The chlorine atom in 4-chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one enhances its membrane permeability compared to non-halogenated analogs, as evidenced by logP calculations .

Synthesis and Optimization

Two-Step Synthetic Pathway

The compound is synthesized via a two-step protocol:

  • Cyclodehydration: Condensation of 2-methylresorcinol with a carboxylic acid derivative using Eaton’s reagent (P₂O₅ in methanesulfonic acid) yields 1,3-dihydroxy-2-methyl-9H-xanthen-9-one .

  • Electrophilic Chlorination: Treatment with N-chlorosuccinimide (NCS) and p-toluenesulfonic acid (p-TsOH) in ethanol introduces chlorine at position 4 via an electrophilic aromatic substitution mechanism .

Reaction Conditions and Yields

StepReactantsCatalyst/SolventTemperatureTimeYield
12-Methylresorcinol + AcidEaton’s reagent40°C4 h85.5%
21,3-Dihydroxy-2-methyl-xanthone + NCSp-TsOH/EtOH40°C2 h81.5%

The use of ethanol instead of water in the chlorination step minimizes side reactions, improving purity .

Biological Activity and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to membrane disruption via chlorine-mediated lipid peroxidation .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

  • Multitarget Alzheimer’s Therapeutics: Combining AChE inhibition with metal chelation .

  • Antidepressant Agents: Piperazine derivatives of xanthones show serotonin receptor modulation .

Chemical Synthesis

Continuous flow reactors enable scalable production, with a 15% increase in yield compared to batch methods . The chlorine atom also facilitates further functionalization via cross-coupling reactions.

Challenges and Future Directions

Limitations in Current Knowledge

  • In vivo pharmacokinetic data are absent.

  • Industrial-scale synthesis requires optimization for cost-effectiveness.

Recommended Research Priorities

  • Toxicology Studies: Assess acute/chronic toxicity in animal models.

  • Structure-Activity Relationships: Explore substitutions at positions 2 and 4.

  • Formulation Development: Improve aqueous solubility via prodrug strategies.

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